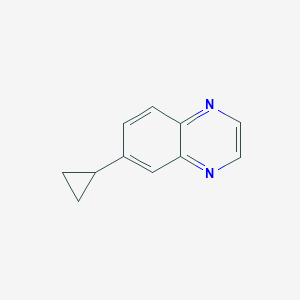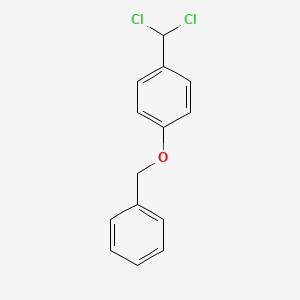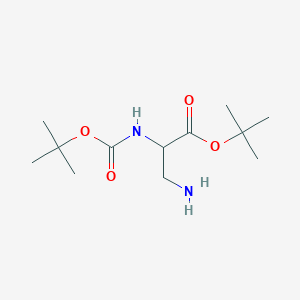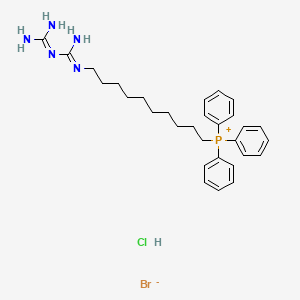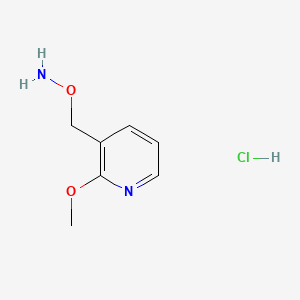
O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H10N2O2·HCl It is primarily used in research and industrial applications due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamines. One common method includes the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency . The production process is optimized to minimize waste and ensure scalability.
Analyse Chemischer Reaktionen
Types of Reactions
O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxime derivatives.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, particularly O-alkylation and O-arylation.
Common Reagents and Conditions
Common reagents used in these reactions include diaryliodonium salts for arylation and methanesulfonates for alkylation. The reactions are typically carried out under mild conditions, often using catalysts like palladium or iridium .
Major Products
The major products formed from these reactions include O-arylhydroxylamines and substituted benzofurans. These products are valuable intermediates in the synthesis of more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The oxygen atom of the hydroxylamine group can participate in nucleophilic substitution reactions, forming stable intermediates that can be further transformed into valuable products . The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which enhance its nucleophilicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-((2-Methoxyphenyl)methyl)hydroxylamine hydrochloride: Similar in structure but with a phenyl group instead of a pyridinyl group.
O-((3-Pyridyl)methyl)hydroxylamine: Lacks the methoxy substituent, affecting its reactivity and applications.
Uniqueness
O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride is unique due to the presence of the methoxy group on the pyridinyl ring. This structural feature enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo a wide range of chemical reactions under mild conditions further distinguishes it from similar compounds .
Eigenschaften
Molekularformel |
C7H11ClN2O2 |
|---|---|
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
O-[(2-methoxypyridin-3-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-10-7-6(5-11-8)3-2-4-9-7;/h2-4H,5,8H2,1H3;1H |
InChI-Schlüssel |
LWIJGLMQOTUZRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)CON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




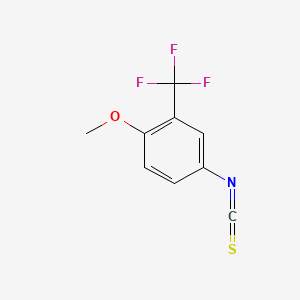

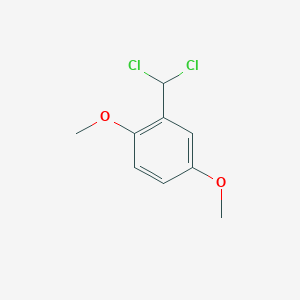

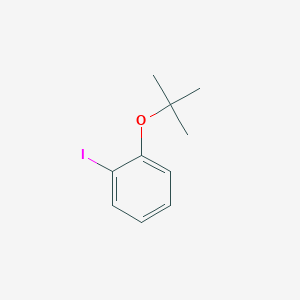
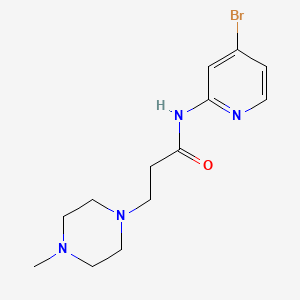
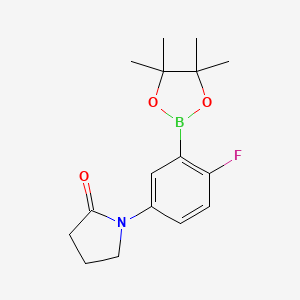
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
